3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation . It is involved in the development of several tissues, including the nervous and immune systems .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein with high affinity, thereby inhibiting its function . This compound has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, the compound disrupts several biochemical pathways that are crucial for the survival and proliferation of cancer cells . These include the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell growth, survival, and differentiation .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . The compound should be stored at 4°C .
Result of Action
The inhibition of RET by this compound leads to the suppression of RET signaling in cancer cells . This results in the inhibition of cell proliferation, making the compound more effective at inhibiting the growth of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, the compound effectively inhibits the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized using a combination of nucleophilic substitution and cyclization reactions.
Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a selective fluorination reaction, often using reagents like Selectfluor.
Final Coupling: The final step involves coupling the fluorinated intermediate with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- 3-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Uniqueness
3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
3-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-12-22-15(11-16(23-12)24-9-3-6-21-24)19-7-8-20-17(25)13-4-2-5-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,20,25)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYULHNYNHSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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